molecular formula C16H23N3 B8265841 4-(4-Pentylpiperazin-1-YL)benzonitrile

4-(4-Pentylpiperazin-1-YL)benzonitrile

Cat. No.: B8265841
M. Wt: 257.37 g/mol
InChI Key: BLWNDRCKPDMCCM-UHFFFAOYSA-N
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Description

4-(4-Pentylpiperazin-1-YL)benzonitrile is an organic compound that features a piperazine ring substituted with a pentyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylpiperazin-1-YL)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4-pentylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-Pentylpiperazin-1-YL)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Pentylpiperazin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-(4-Methylpiperazino)benzonitrile
  • 4-(4-Ethylpiperazino)benzonitrile
  • 4-(4-Butylpiperazino)benzonitrile

Comparison: 4-(4-Pentylpiperazin-1-YL)benzonitrile is unique due to the length of its alkyl chain, which can influence its lipophilicity and, consequently, its pharmacokinetic properties. Compared to its shorter-chain analogs, this compound may exhibit different binding affinities and metabolic stability.

Properties

IUPAC Name

4-(4-pentylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-2-3-4-9-18-10-12-19(13-11-18)16-7-5-15(14-17)6-8-16/h5-8H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWNDRCKPDMCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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